molecular formula C20H20N2O2 B7718138 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide

Cat. No. B7718138
M. Wt: 320.4 g/mol
InChI Key: MGDRVGWHWCKJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HMQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMQP belongs to the class of quinoline derivatives, which have been found to possess various biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is not fully understood, but several studies have proposed that it acts by inhibiting various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been shown to inhibit the activity of viral proteases, which are essential for viral replication. Moreover, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to affect various biochemical and physiological processes in cells. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Moreover, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to modulate the expression of various genes involved in cell cycle regulation, immune response, and stress response.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is also relatively easy to synthesize and can be modified to obtain derivatives with improved biological activities. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is not fully understood, which can hinder its further development as a therapeutic agent.

Future Directions

Several future directions can be proposed for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide. One direction is to investigate the structure-activity relationship of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide and its derivatives to identify compounds with improved biological activities and pharmacokinetic properties. Another direction is to explore the potential of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide as a therapeutic agent for cancer, viral infections, and bacterial infections. Moreover, the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide needs to be further elucidated to facilitate its development as a drug candidate. Finally, the toxicity and safety of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide need to be evaluated in preclinical and clinical studies to ensure its suitability for human use.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to exhibit antitumor, antiviral, and antimicrobial activities, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has several advantages for lab experiments, including its high yield and purity, stability, and low toxicity, but it also has some limitations, including its poor solubility and the incomplete understanding of its mechanism of action. Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide should focus on identifying compounds with improved biological activities and pharmacokinetic properties, exploring its potential as a therapeutic agent, elucidating its mechanism of action, and evaluating its toxicity and safety for human use.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide involves the condensation of 2-hydroxy-7-methylquinoline with phenylpropionyl chloride in the presence of a base. The resulting product is purified by recrystallization to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide in high yield and purity. This synthesis method has been optimized by several researchers, and various modifications have been proposed to improve the efficiency of the reaction.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been found to exhibit a wide range of biological activities, making it a potential candidate for scientific research in various fields. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been found to possess antiviral activity against herpes simplex virus, respiratory syncytial virus, and human cytomegalovirus. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpropionamide has antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-19(23)22(17-7-5-4-6-8-17)13-16-12-15-10-9-14(2)11-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDRVGWHWCKJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.